3-Iodothieno[3,2-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4INS |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H4INS/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4H |
InChI Key |
XFGRLQJGSKBCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1SC=C2I |
Origin of Product |
United States |
Reactivity Profile and Transformational Chemistry of 3 Iodothieno 3,2 C Pyridine
Cross-Coupling Reactions Involving the C-I Bond
The C-I bond in 3-Iodothieno[3,2-c]pyridine is the primary site for synthetic elaboration through cross-coupling chemistry. The electron-rich nature of the thiophene (B33073) ring and the presence of the pyridine (B92270) nitrogen influence the reactivity of the C-I bond, making it a valuable handle for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively utilized for the functionalization of heteroaryl halides. In the context of this compound, palladium-catalyzed reactions offer a powerful toolkit for the synthesis of a diverse range of derivatives.
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related thienopyridine systems. For instance, Suzuki-Miyaura reactions have been successfully performed on bromo- and chloro-substituted thienopyridines, suggesting that the more reactive iodo-derivative would be an excellent substrate.
A patent for thieno[3,2-c]pyridine (B143518) compounds describes the coupling of a related derivative with a suitable boronic acid using a palladium catalyst. google.com Furthermore, a study on the isomeric thieno[3,2-b]pyridine system demonstrated the successful Suzuki-Miyaura coupling of methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroaryl boronic esters, achieving high to excellent yields. nih.gov These examples strongly support the feasibility of utilizing this compound in Suzuki-Miyaura couplings to introduce a wide range of aryl and heteroaryl substituents at the 3-position. The general reaction conditions typically involve a palladium(0) source, a phosphine ligand, and a base in a suitable solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halothienopyridines
| Entry | Halothienopyridine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 3-Aryl-thieno[3,2-c]pyridine derivative google.com | Aryl boronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1,2-Dimethoxyethane/Water | N/A |
| 2 | Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate nih.gov | (Hetero)aryl pinacolborane | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 65-91 |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of alkynylated compounds. This reaction is particularly valuable for the introduction of sp-hybridized carbon chains onto the thieno[3,2-c]pyridine core. The general mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. wikipedia.orglibretexts.orgorganic-chemistry.org
A review on Sonogashira cross-coupling reactions has highlighted the synthesis of thieno[3,2-c]pyridines through a palladium/copper-catalyzed pathway, indicating the utility of this reaction for building this specific heterocyclic system. mdpi.com The reactivity of aryl iodides is generally higher than that of bromides and chlorides in Sonogashira couplings, making this compound an ideal substrate for such transformations. wikipedia.org This allows for the introduction of various substituted and unsubstituted alkynyl groups at the 3-position, which can serve as versatile handles for further synthetic manipulations.
Table 2: General Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent |
| 1 | Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Amine Base (e.g., Et₃N) | THF or DMF |
| 2 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Amine Base (e.g., Et₃N) | Toluene or Dioxane |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orgacsgcipr.org This reaction has become a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. nih.gov While direct examples of Buchwald-Hartwig amination on this compound are scarce in the literature, studies on related 3-halo-2-aminopyridines demonstrate the feasibility of this transformation on similar heterocyclic systems. researchgate.netnih.govnih.gov
The reaction typically employs a palladium catalyst with bulky, electron-rich phosphine ligands, which facilitate the catalytic cycle. wikipedia.org A variety of primary and secondary amines can be coupled with aryl halides, allowing for the introduction of a wide range of nitrogen-containing functionalities at the 3-position of the thieno[3,2-c]pyridine core. The choice of ligand, base, and solvent is critical for achieving high yields and broad substrate scope.
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Halo-pyridines
| Entry | Halo-pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent |
| 1 | 3-Bromo-2-aminopyridine nih.gov | Primary/Secondary Amines | RuPhos or BrettPhos Precatalyst | LiHMDS | Dioxane |
| 2 | Aryl Halides (General) wikipedia.org | Primary/Secondary Amines | Pd(dba)₂ / BINAP | NaOtBu | Toluene |
Beyond palladium, other transition metals can also mediate the coupling reactions of aryl halides. While less common, catalysts based on metals like copper and iron have been developed for C-N and C-O bond formation. acsgcipr.org Furthermore, ruthenium has been investigated for C-H activation strategies on pyridine rings, which represents an alternative functionalization approach. researchgate.net The application of these alternative metal catalysts to this compound could offer complementary reactivity and access to novel derivatives.
Nickel-Catalyzed Reductive Cross-Electrophile Coupling (CEC)
In recent years, nickel-catalyzed reductive cross-electrophile coupling (CEC) has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. nih.gov These reactions couple two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a nickel catalyst and a stoichiometric reductant (e.g., manganese or zinc). nih.govresearchgate.net This approach offers several advantages, including the use of readily available and stable electrophiles and a broad functional group tolerance.
Metal-Free Coupling Strategies for C-C and C-Heteroatom Bonds
While transition-metal-catalyzed cross-coupling reactions are prevalent for aryl iodides, there is a growing interest in the development of metal-free alternatives for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. These methods offer advantages in terms of reduced cost and toxicity. For this compound, metal-free coupling strategies could potentially proceed through several mechanisms, including radical pathways or aryne intermediates.
Base-promoted homolytic aromatic substitution (HAS) type reactions represent a plausible metal-free approach. In such reactions, an aryl radical is generated from the iodo-precursor, which can then couple with a suitable partner. Another potential metal-free strategy involves the generation of a thienopyridyne intermediate from this compound through the action of a strong base. This highly reactive intermediate can then undergo trapping with various nucleophiles to form C-C and C-heteroatom bonds.
Recent advancements have demonstrated the direct C2-functionalization of pyridines using aryne multicomponent coupling in a transition-metal-free manner nih.gov. While this is not a direct substitution at the iodo-position, it highlights the potential of aryne chemistry in the functionalization of pyridine-containing heterocycles.
Nucleophilic Substitution Reactions
The pyridine ring is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom stackexchange.comechemi.com. This is due to the ability of the electronegative nitrogen to stabilize the anionic Meisenheimer intermediate formed during the reaction. Consequently, direct nucleophilic displacement of the iodide at the 3-position of the thieno[3,2-c]pyridine scaffold is expected to be challenging under typical SNAr conditions.
However, nucleophilic substitution at other positions of the thieno[3,2-c]pyridine ring system has been reported. For instance, a chloro-substituent at the 4-position can be displaced by nucleophiles such as 2-picolylamine, as demonstrated in the synthesis of related thieno[3,2-c]pyridine derivatives google.com.
| Reactant | Nucleophile | Product | Reference |
| 3-Bromo-4-chloro-thieno[3,2-c]pyridine | 2-picolylamine | (3-Bromo-thieno[3,2-c]pyridin-4-yl)-pyridin-2-ylmethyl-amine | google.com |
Electrophilic Aromatic Substitution (EAS) at Other Positions of the Thienopyridine Scaffold
Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom wikipedia.orgyoutube.com. When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions youtube.comquora.com. Therefore, electrophilic attack on the pyridine moiety of the this compound scaffold is anticipated to be unfavorable.
Functionalization and Derivatization at the Thiophene Moiety
The thiophene ring of this compound is a prime site for further functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions at the C-I bond. As mentioned, electrophilic attack is expected to occur preferentially at the 2-position.
Furthermore, the iodine at the 3-position is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. Although the prompt specifies metal-free strategies, it is important to acknowledge that these metal-catalyzed reactions are the most common and well-established methods for the derivatization of aryl iodides.
Functionalization and Derivatization at the Pyridine Moiety
While the pyridine ring is generally resistant to electrophilic attack, it can be functionalized through other means. As discussed, nucleophilic substitution is a viable strategy, particularly at the 4-position if a suitable leaving group is present google.com.
Additionally, the nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide. This transformation activates the pyridine ring towards both nucleophilic and electrophilic substitution, mainly at the 2- and 4-positions researchgate.net. Subsequent deoxygenation would then yield the desired substituted thieno[3,2-c]pyridine.
Ring-Opening Reactions of the Thiophene Ring
Ring-opening reactions of the thiophene ring in fused systems are not common but can be achieved under specific conditions. For instance, treatment of dithieno[2,3-b:3',2'-d]thiophene with aryllithium reagents has been shown to induce a ring-opening reaction to generate 2'-arylthio-3,3'-bithiophene-2-carbaldehydes researchgate.net. This suggests that under strongly nucleophilic conditions, the thiophene ring of this compound might be susceptible to cleavage.
Conversely, skeletal editing of pyridines to afford thiophenes has also been reported, which involves a ring-opening of the pyridine ring followed by cyclization with a sulfur source researchgate.netnih.gov. While this is the reverse of a thiophene ring-opening, it underscores the possibility of skeletal rearrangements in such heterocyclic systems under specific reagents and conditions.
Mechanistic Insights and Theoretical Studies on 3 Iodothieno 3,2 C Pyridine Reactions
Elucidation of Reaction Pathways for Iodination and Functionalization
The introduction of an iodine atom at the C3-position of the thieno[3,2-c]pyridine (B143518) scaffold is typically achieved through an electrophilic aromatic substitution (SEAr) pathway. The mechanism for direct iodination involves the generation of a potent electrophilic iodine species, often denoted as "I+". This is accomplished by treating molecular iodine (I₂) with a strong oxidizing agent, such as nitric or iodic acid, or by using reagents like N-iodosuccinimde (NIS) in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net
The reaction proceeds via a canonical SEAr mechanism:
Generation of Electrophile: An oxidizing agent activates molecular iodine to form a highly electrophilic iodine cation or a polarized complex.
π-Complex Formation: The electron-rich thiophene (B33073) ring of thieno[3,2-c]pyridine attacks the electrophilic iodine species, forming an intermediate π-complex.
Deprotonation: A weak base, such as the conjugate base of the acid used or a solvent molecule, abstracts a proton from the C3-position, restoring the aromaticity of the heterocyclic system and yielding 3-iodothieno[3,2-c]pyridine. wikipedia.org
Once installed, the C3-iodo group is the primary site for further functionalization. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making the C3-position susceptible to a variety of subsequent reactions, particularly those involving organometallic intermediates.
Understanding Mechanisms of Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et The general mechanism for these reactions, particularly for palladium-catalyzed processes like the Suzuki-Miyaura, Heck, and Sonogashira couplings, follows a well-established catalytic cycle. nih.govmdpi.com
The canonical catalytic cycle for a palladium-catalyzed Suzuki-Miyaura reaction, coupling this compound with an organoboron reagent, involves three key steps:
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester), activated by a base, transfers its organic group to the palladium(II) center, displacing the iodide ligand. The base (e.g., carbonate, phosphate) is crucial for the formation of a more nucleophilic boronate species, which facilitates the transfer of the organic moiety from boron to palladium. acs.org
Reductive Elimination: The two organic groups on the palladium(II) complex—the thieno[3,2-c]pyridyl moiety and the group from the organoboron reagent—couple and are eliminated from the metal center. This step forms the new C-C bond, yields the final product, and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.govnih.gov
This mechanistic framework is adaptable to various cross-coupling reactions, with the primary difference being the nature of the organometallic coupling partner used in the transmetalation step. Studies on the closely related methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate have demonstrated the efficacy of Suzuki-Miyaura cross-coupling for synthesizing a range of 3-aryl derivatives. mdpi.com Similarly, the reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki couplings highlights how the choice of base and solvent can significantly influence reaction times and yields. researchgate.net
| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OR)₂) | Pd(0) complexes | C-C (sp²-sp², sp²-sp³) |
| Heck | Alkene | Pd(0) complexes | C-C (sp²-sp²) |
| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complexes | C-C (sp²-sp) |
| Stille | Organotin Reagent (R-SnR'₃) | Pd(0) complexes | C-C (sp²-sp², sp²-sp³) |
| Buchwald-Hartwig | Amine or Amide | Pd(0) complexes | C-N |
Mechanistic Aspects of Annulation and Cyclization Processes
The iodo-substituent in this compound can be leveraged in annulation and cyclization reactions to construct more complex, fused heterocyclic systems. These reactions often proceed through cascades involving transition metal catalysis.
A prominent example of such a process is the Larock heteroannulation , which synthesizes indole (B1671886) rings via the palladium-catalyzed reaction of an o-iodoaniline with an alkyne. wikipedia.orgnih.gov A similar strategy could be envisioned for this compound if coupled with a molecule containing suitably positioned amino and alkyne functionalities. The general mechanism for Larock annulation provides a template for understanding these complex transformations: wikipedia.orgub.edu
Oxidative Addition: A Pd(0) catalyst inserts into the C-I bond of the iodo-heterocycle, forming a Pd(II) intermediate.
Alkyne Coordination and Insertion: The alkyne coordinates to the Pd(II) center, followed by migratory insertion of the alkyne into the palladium-carbon bond. The regioselectivity of this insertion is a critical factor, often controlled by steric and electronic effects of the alkyne substituents. ub.edu
Intramolecular C-H Activation or Nucleophilic Attack: The newly formed vinyl-palladium species undergoes an intramolecular cyclization. This can occur through the attack of a tethered nucleophile (like an amine) onto the palladium-bound vinyl group.
Reductive Elimination/Rearomatization: The cycle concludes with a step that regenerates the Pd(0) catalyst and forms the annulated product, which may involve reductive elimination or β-hydride elimination followed by tautomerization to achieve aromaticity.
Another relevant mechanistic pathway involves iodine-mediated intramolecular electrophilic cyclization. In these reactions, molecular iodine acts as a mild Lewis acid to activate a tethered unsaturated system (e.g., an allylamine), which then undergoes electrophilic attack on an adjacent aromatic ring, followed by cyclization and oxidation to form a new fused ring. This approach has been successfully used to synthesize thieno[3,2-b]pyridines from substituted primary allylamines. organic-chemistry.org
Theoretical and Computational Chemistry Approaches to Reactivity and Selectivity
Theoretical and computational methods are indispensable tools for gaining deep mechanistic insights where experimental characterization of transient species is difficult. These approaches allow for the detailed study of reaction pathways, energetics, and the factors controlling reactivity and selectivity.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules and compute the energetics of reaction pathways. researchgate.netnih.gov For reactions involving this compound, DFT can be used to map the entire potential energy surface of a reaction, such as a palladium-catalyzed cross-coupling cycle. acs.org
This involves calculating the Gibbs free energies (ΔG) of:
Intermediates: To identify stable species along the reaction coordinate.
Transition States (TS): To determine the activation energy (ΔG‡) for each elementary step. The step with the highest activation energy is the rate-determining step.
By comparing the energy barriers of competing pathways, DFT can explain observed regioselectivity or predict the most favorable reaction conditions. For example, DFT calculations on pyridine (B92270) substitution reactions have been used to determine whether a proposed mechanism involving a five-coordinate intermediate is energetically feasible. researchgate.net
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials + Catalyst | 0.0 |
| Intermediate 1 | First stable species after reactant association | -5.2 |
| Transition State 1 (TS1) | Energy maximum leading to Intermediate 2 | +18.5 |
| Intermediate 2 | Second stable species in the pathway | -10.8 |
| Products | Final products + Regenerated Catalyst | -25.0 |
Note: The data in this table is illustrative of the type of information generated from DFT calculations and does not represent a specific experimentally determined reaction of this compound.
Molecular Electron Density Theory (MEDT) offers an alternative framework to the traditional frontier molecular orbital (FMO) theory for understanding chemical reactivity. MEDT posits that changes in electron density, rather than orbital interactions, are the primary drivers of chemical reactions. mdpi.com This theory is particularly useful for analyzing pericyclic reactions, such as cycloadditions, where regio- and stereoselectivity are key.
The analysis within MEDT involves several key concepts derived from conceptual DFT:
Global Electron Density Transfer (GEDT): Calculated at the transition state, GEDT quantifies the net flow of electron density between the reacting species. A high GEDT value (e.g., >0.20 e) indicates a highly polar reaction mechanism, which is often associated with a low activation barrier. semanticscholar.org
Electrophilicity (ω) and Nucleophilicity (N) Indices: These indices classify reagents as electrophiles or nucleophiles. A large difference in the electrophilicity of two reactants suggests a polar reaction with a high GEDT. mdpi.com
Topological Analysis of the Electron Localization Function (ELF): ELF analysis provides a detailed picture of the bonding changes along the reaction pathway, revealing whether bond formation is concerted or stepwise and identifying the sequence of bond-forming events. rsc.org
For a potential cycloaddition reaction involving a derivative of this compound, MEDT could be used to predict the most likely regio- and stereoisomeric product by analyzing the electron density fluxes and energetic profiles of the competing pathways.
A central feature of computational mechanistic studies is the ability to determine the three-dimensional structures of short-lived intermediates and transition states. acs.org Using DFT, researchers can perform geometry optimizations to find the lowest energy structure for these species on the potential energy surface.
Intermediates correspond to local minima on the potential energy surface. Their computed structures provide a snapshot of stable species that exist during the reaction, such as the Pd(II) complexes in a cross-coupling cycle.
Transition States are first-order saddle points on the potential energy surface, representing the energy maximum along the minimum energy path between an intermediate and a product. Analysis of a transition state's geometry (e.g., bond lengths of forming/breaking bonds, bond angles) provides direct evidence for the mechanism. For instance, in an SN2 reaction, a transition state would show the incoming nucleophile and outgoing leaving group partially bonded to the central carbon atom.
By visualizing these computationally modeled structures, chemists can gain a precise and dynamic understanding of how bonds are formed and broken during a chemical transformation involving this compound.
Role of 3 Iodothieno 3,2 C Pyridine in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Systems
The strategic placement of the iodine atom on the thieno[3,2-c]pyridine (B143518) core renders it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. These reactions allow chemists to elaborate on the core structure, leading to the formation of highly complex and often polyheterocyclic systems. ias.ac.in
Key among these transformations are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of 3-Iodothieno[3,2-c]pyridine with various aryl or heteroaryl boronic acids or esters. It is a powerful method for creating biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals and functional materials. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. academie-sciences.fr The versatility of this reaction allows for the introduction of a wide range of substituted aromatic and heterocyclic rings at the 3-position of the thieno[3,2-c]pyridine scaffold.
Sonogashira Coupling: This coupling reaction introduces alkynyl groups onto the thieno[3,2-c]pyridine core by reacting it with terminal alkynes. ajol.info The process is co-catalyzed by palladium and copper complexes. nih.gov The resulting alkynylated thienopyridines are valuable intermediates themselves, as the alkyne functionality can be further transformed into other groups or used in cyclization reactions to build fused ring systems. nih.govsemanticscholar.org This iterative sequence of Sonogashira coupling followed by electrophilic iodocyclization provides an efficient pathway to polyheterocyclic compounds. nih.gov
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is crucial for synthesizing arylamines, which are prevalent in medicinal chemistry. youtube.comyoutube.com The reaction's scope allows for the introduction of a diverse array of amino groups, from simple alkylamines to complex heterocyclic amines, thereby creating novel and elaborate molecular structures. libretexts.org
The strategic application of these coupling reactions enables the construction of fused heterocyclic systems. For example, an intramolecular cyclization following a Sonogashira coupling can lead to the formation of novel polycyclic aromatic compounds with unique electronic and photophysical properties. ias.ac.in
Precursor for Scaffold Diversity Generation in Chemical Libraries
The reactivity of the C-I bond in this compound makes it an excellent starting point for creating large collections of related compounds, known as chemical libraries. These libraries are essential in high-throughput screening for the discovery of new drugs and materials. By employing various cross-coupling reactions, a single starting material can be transformed into a multitude of diverse products.
For instance, a library of 3-arylthieno[3,2-c]pyridines can be rapidly synthesized by reacting this compound with a panel of different boronic acids via the Suzuki-Miyaura coupling. Similarly, libraries of 3-amino and 3-alkynyl derivatives can be generated through Buchwald-Hartwig and Sonogashira reactions, respectively. This diversity-oriented synthesis approach allows for the systematic exploration of the chemical space around the thieno[3,2-c]pyridine scaffold, increasing the probability of identifying compounds with desired biological or physical properties.
Table 1: Exemplary Cross-Coupling Reactions for Library Synthesis
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | 3-Aryl/Heteroaryl-thieno[3,2-c]pyridines |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI / Base | 3-Alkynyl-thieno[3,2-c]pyridines |
| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / Ligand / Base | 3-Amino-thieno[3,2-c]pyridines |
Synthetic Utility for Biologically Relevant Scaffolds in Chemical Biology Research
The thieno[3,2-c]pyridine core is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov Its isosteric relationship with structures like tetrahydroisoquinoline allows it to interact with various biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of molecules aimed at probing and modulating biological processes.
Fused pyridine (B92270) ring systems have been investigated for a range of biological activities. researchgate.netresearchgate.net For example, derivatives of the related thieno[2,3-d]pyrimidine (B153573) scaffold have been explored for therapeutic applications. The ability to functionalize the 3-position of the thieno[3,2-c]pyridine ring system through cross-coupling reactions is critical for structure-activity relationship (SAR) studies. By systematically varying the substituent at this position, researchers can fine-tune the compound's affinity and selectivity for a specific biological target, such as an enzyme or a receptor.
Intermediate in Agrochemicals Chemical Research
The structural motifs found in pharmaceuticals are often also relevant in the field of agrochemicals. Pyridine-based heterocycles are used in the synthesis of various insecticides and pesticides. researchgate.netjscimedcentral.com The thieno[3,2-c]pyridine scaffold, accessible from this compound, represents a core structure that can be elaborated to create new potential agrochemicals. The synthetic versatility of the iodo-intermediate allows for the introduction of various functional groups that can modulate the compound's efficacy, selectivity, and environmental profile. Research in this area focuses on developing novel herbicides, fungicides, and insecticides with improved properties.
Applications in the Synthesis of Advanced Materials Intermediates
The electronic properties of fused heterocyclic systems make them attractive candidates for applications in materials science, particularly in the field of organic electronics. Pyridine-fused heterocycles are recognized for their potential in designing functional materials like organic semiconductors. ias.ac.in
The extended π-conjugated systems that can be constructed from this compound via reactions like the Suzuki and Sonogashira couplings are of particular interest. These reactions can be used to synthesize chromophoric intermediates and oligomers or polymers with specific electronic and optical properties. mdpi.com Such materials are investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic structure by modifying the substituents on the thieno[3,2-c]pyridine core is essential for optimizing the performance of these advanced materials.
Table 2: Summary of Applications in Organic Synthesis
| Section | Application Area | Key Reactions | Significance |
|---|---|---|---|
| 5.1 | Complex Heterocycles | Suzuki, Sonogashira, Buchwald-Hartwig | Construction of intricate molecular architectures. |
| 5.2 | Chemical Libraries | Parallel Suzuki, Sonogashira, etc. | Rapid generation of diverse compounds for screening. |
| 5.3 | Chemical Biology | C-N and C-C Couplings | Synthesis of probes and potential therapeutics. |
| 5.4 | Agrochemicals | Functionalization via cross-coupling | Development of new pesticides and herbicides. |
| 5.5 | Advanced Materials | Suzuki, Sonogashira | Creation of π-conjugated systems for organic electronics. |
This compound has firmly established itself as a cornerstone intermediate in modern organic synthesis. Its utility stems from the reactivity of the carbon-iodine bond, which provides a handle for a wide range of powerful cross-coupling reactions. This versatility allows for its use as a foundational building block for complex heterocyclic systems, a versatile precursor for generating diverse chemical libraries, and a key intermediate in the synthesis of biologically active scaffolds and advanced materials. The continued exploration of the chemistry of this compound is expected to lead to further innovations in medicinal chemistry, agrochemistry, and materials science.
Analytical and Characterization Methodologies in Research on 3 Iodothieno 3,2 C Pyridine
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental to the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools that provide detailed information about the molecular framework and mass of 3-Iodothieno[3,2-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide critical data for the structural confirmation of thienopyridine derivatives. researchgate.net
¹H NMR: The proton NMR spectrum of a thieno[3,2-c]pyridine (B143518) scaffold reveals characteristic signals for the protons on both the thiophene (B33073) and pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electron density and the neighboring atoms. For instance, protons on the pyridine ring are typically found at lower fields (higher ppm values) compared to those on the thiophene ring due to the deshielding effect of the nitrogen atom. pw.edu.plresearchgate.net In derivatives of the related thieno[3,2-b]pyridine system, protons on the pyridine ring appear in the range of δ 7.39–8.81 ppm, providing a reference for the expected shifts in the thieno[3,2-c]pyridine isomer. mdpi.com
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing information about each carbon atom in the molecule. The presence of the electronegative iodine atom at the C3 position in this compound would significantly influence the chemical shift of that carbon. In related thieno[2,3-c]pyridine derivatives, carbon signals have been identified using various NMR techniques, including DEPT (Distortionless Enhancement by Polarization Transfer), to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often used to make unambiguous assignments of all proton and carbon signals, especially for more complex substituted derivatives. mdpi.com
Table 1: Representative ¹H NMR Chemical Shifts for a Related Thieno[3,2-b]pyridine Derivative
This interactive table provides examples of proton NMR chemical shifts for a related compound, Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, which helps in predicting the spectral characteristics of this compound. mdpi.com
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| 6-H | 7.56 | dd | 8.0 and 4.4 |
| 7-H | 8.61 | dd | 8.0 and 1.6 |
| 5-H | 8.74 | dd | 4.4 and 1.6 |
| OMe | 3.75 | s | N/A |
| Ar-H | 7.43–7.48 | m | N/A |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. rsc.org
For the parent Thieno[3,2-c]pyridine, the mass spectrum shows a top peak at an m/z of 135, corresponding to the molecular ion [M]⁺. nih.gov For this compound, the molecular ion peak would be expected at a much higher m/z value due to the mass of the iodine atom. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would result in a distinct molecular ion peak. Fragmentation patterns observed in the mass spectrum can also provide structural information. For example, in the mass spectrum of a complex derivative, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, the molecular weight is confirmed at 263.786 g/mol . nist.gov
Table 2: Mass Spectrometry Data for the Parent Thieno[3,2-c]pyridine Compound
This table summarizes key mass spectrometry data for the unsubstituted Thieno[3,2-c]pyridine scaffold. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅NS |
| Molecular Weight | 135.19 g/mol |
| m/z Top Peak | 135 |
| m/z 2nd Highest | 108 |
| m/z 3rd Highest | 91 |
Chromatographic Methods for Compound Purification and Purity Assessment
Chromatographic techniques are essential for the isolation and purification of the target compound from reaction mixtures and for assessing its purity.
Flash Column Chromatography: This is the most common method for purifying thienopyridine derivatives on a preparative scale. scripps.edu The crude product from a reaction is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (mobile phase), often a mixture of ethyl acetate and hexanes, is then passed through the column to separate the components. rsc.orgscripps.edu The polarity of the solvent mixture is optimized to achieve effective separation of the desired product from starting materials and byproducts. The progress of the separation is monitored by Thin Layer Chromatography (TLC). rsc.org
Thin Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. mdpi.com A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a chosen solvent system. The separated spots are visualized, often under UV light, and their retention factors (Rf) are calculated.
Table 3: Examples of Chromatographic Purification of Thienopyridine-Related Compounds
This table illustrates common conditions used for the purification of compounds structurally related to this compound. scripps.edu
| Compound Type | Stationary Phase | Mobile Phase (Eluent) |
|---|---|---|
| Alkyne intermediate | Silica gel | 50-60% EtOAc in hexanes |
| Macrocycle intermediate | Silica gel | 1:2 acetone:CH₂Cl₂ → 1:19 MeOH:CH₂Cl₂ |
| Aminoester derivative | Silica gel | hexanes → 2:5 EtOAc:hexanes |
X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive proof of a compound's structure and offers insights into its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided sources, analysis of related structures, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, demonstrates the power of this technique. nih.gov In the structure of this analogue, the thieno[2,3-b]pyridine ring system was found to be nearly planar, with a very small dihedral angle of 1.38 (4)° between the fused thiophene and pyridine rings. nih.gov
Such an analysis for this compound would confirm the connectivity of the atoms and reveal important structural parameters. It would also elucidate how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or halogen bonding involving the iodine atom, which can influence the material's physical properties. nih.gov
Table 4: Crystallographic Data for a Representative Thieno[2,3-b]pyridine Derivative
This table presents key crystallographic data obtained for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, showcasing the type of detailed structural information that can be obtained via X-ray crystallography. nih.gov
| Parameter | Value |
|---|---|
| Compound Name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile |
| Molecular Formula | C₁₀H₉N₃S |
| Dihedral Angle (Thiophene/Pyridine) | 1.38 (4)° |
| Intermolecular Interactions | N—H···N hydrogen bonds, π-π stacking |
| Centroid-to-Centroid Stacking Distance | 3.537 (3) Å |
Future Research Directions and Emerging Challenges
Development of Novel and Highly Efficient Synthetic Routes to 3-Iodothieno[3,2-c]pyridine
A primary challenge in the broader application of this compound is the limited number of reported high-yielding and regioselective synthetic methods. Future research must prioritize the development of robust and scalable synthetic routes.
Key areas of focus should include:
Direct C-H Iodination: The direct functionalization of the parent thieno[3,2-c]pyridine (B143518) heterocycle via electrophilic iodination is a highly attractive, atom-economical approach. Research should explore a variety of iodinating systems, such as N-Iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent, to achieve high conversion and selectivity for the C-3 position. rsc.org The inherent electronic properties of the thienopyridine ring system may direct iodination, but careful optimization of reaction conditions (solvent, temperature, catalyst) will be critical to overcome challenges in regioselectivity. organic-chemistry.org
Metalation and Halogenation: A sequential deprotonation-iodination strategy offers an alternative route. This involves the regioselective deprotonation of the thieno[3,2-c]pyridine core using strong bases like lithium diisopropylamide (LDA) or n-butyllithium, followed by quenching the resulting organolithium species with an iodine source (e.g., I₂). This approach can provide excellent regiocontrol but requires stringent anhydrous conditions and tolerance of the organometallic intermediate.
Halogen Exchange Reactions: The conversion of other 3-halothieno[3,2-c]pyridines (e.g., 3-bromo derivatives) to the corresponding iodide through halogen-exchange reactions, potentially mediated by copper or palladium catalysts, could provide another viable pathway.
| Synthetic Strategy | Potential Reagents | Key Challenges |
|---|---|---|
| Direct C-H Iodination | N-Iodosuccinimide (NIS), I₂/Oxidant | Regioselectivity, control of over-iodination |
| Deprotonation/Iodination | LDA or n-BuLi, followed by I₂ | Strict anhydrous conditions, functional group tolerance |
| Halogen Exchange | NaI, Cu(I) or Pd(0) catalyst | Availability of 3-bromo/chloro precursors |
Exploration of New Reactivity Modes and Selective Functionalization
The carbon-iodine bond in this compound is a key functional handle for a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. While the reactivity of aryl iodides is well-established, future work should focus on systematically exploring and optimizing these reactions for this specific heterocyclic system.
C-C Bond Formation: The utility of this compound as a substrate in Suzuki-Miyaura (with boronic acids/esters) and Sonogashira (with terminal alkynes) coupling reactions should be thoroughly investigated. researchgate.netorganic-chemistry.orgnih.gov This would enable the direct installation of diverse aryl, heteroaryl, and alkynyl moieties at the 3-position, providing access to complex molecular scaffolds.
C-N and C-O Bond Formation: The Buchwald-Hartwig amination represents a powerful tool for forging carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound would allow for the synthesis of a wide range of 3-amino- and 3-amido-thieno[3,2-c]pyridine derivatives. nih.gov Similarly, related C-O coupling reactions could be explored for the synthesis of corresponding ethers and phenols.
Other Coupling Reactions: Exploration of less common but valuable transformations, such as Heck coupling, cyanation, and phosphonation reactions, would further broaden the synthetic utility of this building block.
| Reaction Type | Coupling Partner | Bond Formed | Potential Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | C-C (Aryl) | Pd(PPh₃)₄, SPhos, XPhos |
| Sonogashira Coupling | R-C≡CH | C-C (Alkynyl) | Pd(PPh₃)₂Cl₂, CuI |
| Buchwald-Hartwig Amination | R₂NH | C-N | Pd₂(dba)₃, RuPhos, BrettPhos |
| Buchwald-Hartwig Etherification | R-OH | C-O | Pd(OAc)₂, suitable phosphine ligand |
Expansion of Applications in Diversified Chemical Synthesis
The true value of this compound lies in its potential as a cornerstone for the synthesis of novel, high-value molecules, particularly for applications in medicinal chemistry and materials science.
Future research should leverage the reactivity of the C-I bond to:
Generate Libraries for Drug Discovery: The thieno[3,2-c]pyridine core is present in compounds targeting various biological pathways, including Smoothened (Smo) antagonists in Hedgehog signaling and potassium channel inhibitors. google.comrsc.org Systematic functionalization of the 3-position using the cross-coupling methods described above would enable the rapid generation of large, diverse libraries of novel analogues. These libraries can then be screened to identify new lead compounds with improved potency, selectivity, or pharmacokinetic properties.
Synthesize Molecular Probes: The introduction of specific functionalities, such as fluorescent tags or biotin labels via cross-coupling, can transform the core scaffold into molecular probes. These tools are invaluable for studying the biological targets and mechanisms of action of thienopyridine-based therapeutics.
Develop Novel Organic Materials: The rigid, heteroaromatic structure of the thieno[3,2-c]pyridine system makes it an interesting candidate for incorporation into organic electronic materials. The ability to append various π-conjugated systems onto the 3-position via Sonogashira or Suzuki coupling could lead to new materials with tailored photophysical and electronic properties.
Integration with Flow Chemistry and Automated Synthesis Platforms
Modernizing the synthesis and derivatization of this compound through the adoption of advanced chemical technologies is a critical future direction. Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability. tcichemicals.comuc.pt
Flow Synthesis: Performing synthetic steps in a continuous flow reactor can improve heat transfer, enhance safety (especially for exothermic reactions or when using hazardous reagents like organolithiums), and allow for straightforward scaling. soci.org Developing a continuous flow process for the synthesis of this compound could make this key intermediate more accessible. Furthermore, subsequent cross-coupling reactions can be performed in flow, often with immobilized catalysts, simplifying purification and enabling multi-step sequences. thalesnano.com
Automated Platforms: Automated synthesis platforms can be employed to rapidly screen and optimize reaction conditions for both the synthesis of the 3-iodo intermediate and its subsequent functionalization. These systems can systematically vary parameters like catalyst, ligand, base, and temperature, accelerating the discovery of optimal protocols. scribd.com Moreover, such platforms are ideal for the parallel synthesis of compound libraries, directly linking the versatile reactivity of this compound to high-throughput screening efforts in drug discovery.
Q & A
Q. What are the key synthetic strategies for preparing 3-Iodothieno[3,2-c]pyridine, and how can its structural purity be validated?
- Methodological Answer : The synthesis of iodinated thienopyridines typically involves halogenation or cross-coupling reactions. For example, iodopyridines are often synthesized via directed ortho-metalation followed by iodination . Structural validation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and iodine integration.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 220.01 g/mol for 4-amino-3-iodopyridine ).
- Elemental Analysis : To confirm iodine content (expected ~57.3% for C₇H₅INS).
Purity can be assessed via HPLC or melting point determination (e.g., 88–92°C for 2-amino-3-iodopyridine ).
Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolves iodine’s heavy-atom effects, critical for confirming regiochemistry in fused-ring systems .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹ in amino-substituted derivatives ).
- UV-Vis Spectroscopy : Monitors π→π* transitions in the thienopyridine core (λmax ~270–300 nm for similar compounds ).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition points >200°C for halogenated pyridines ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For instance:
- Steric and Electronic Factors : Bulky groups (e.g., trityl in 5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine ) may hinder target binding, reducing potency despite iodine’s electronegativity.
- Assay Optimization : Standardize protocols (e.g., kinase inhibition assays at fixed ATP concentrations ).
- Computational Modeling : Use docking studies to correlate iodine’s van der Waals interactions with activity trends .
Q. What design principles guide the development of this compound analogues for kinase inhibition studies?
- Methodological Answer :
- Scaffold Modification : Introduce substituents at C-2 or C-5 to enhance selectivity (e.g., urea groups in thieno[3,2-c]pyridine derivatives improve Lck kinase inhibition ).
- Bioisosteric Replacement : Replace iodine with bromine or CF₃ to balance lipophilicity (LogP ~2.0–3.0) and solubility .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays, noting iodine’s potential to slow oxidation .
Q. How can synthetic routes be optimized to improve yields of this compound intermediates?
- Methodological Answer :
- Catalytic Systems : Use Pd/Cu catalysts for Ullman-type couplings to reduce byproducts (e.g., Fe₂O₃@SiO₂/In₂O₃ enhances efficiency in pyrazole-allylidene syntheses ).
- Protecting Groups : Employ tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates (e.g., TBS-protected pyrrolidine derivatives ).
- Workflow Automation : Implement flow chemistry for hazardous steps (e.g., iodination under controlled temperatures ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
